1-Benzyl-4-methyl-pyridinium chloride CAS number 23662-66-0
1-Benzyl-4-methyl-pyridinium chloride CAS number 23662-66-0
An In-Depth Technical Guide to 1-Benzyl-4-methyl-pyridinium chloride (CAS: 23662-66-0)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Benzyl-4-methyl-pyridinium chloride, a quaternary ammonium salt with diverse applications in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and potential applications, with a focus on the underlying scientific principles and practical methodologies.
Introduction and Molecular Overview
1-Benzyl-4-methyl-pyridinium chloride, also known as N-benzyl-4-methylpyridinium chloride, is a quaternary ammonium compound featuring a pyridinium core.[1] Its structure is characterized by a benzyl group and a methyl group attached to the nitrogen atom of the pyridine ring, with a chloride counter-ion.[1] This molecular architecture imparts unique properties that make it a valuable reagent in various chemical transformations and a precursor to functional materials like ionic liquids.[2]
The positive charge on the nitrogen atom, delocalized over the pyridinium ring, and the presence of both aromatic and aliphatic substituents, contribute to its utility as a phase-transfer catalyst and its potential for biological activity, a trait common to many pyridinium salts.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 1-Benzyl-4-methyl-pyridinium chloride is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 23662-66-0 | [4] |
| Molecular Formula | C₁₃H₁₄ClN | [4] |
| Molecular Weight | 219.71 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | Approximately 182°C (as an endothermic peak) | [2] |
| Thermal Decomposition | Onset of 5% weight loss at approximately 220°C | [2] |
| Solubility | Soluble in water, ethanol, and acetonitrile. Insoluble in diethyl ether. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-Benzyl-4-methyl-pyridinium chloride.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For a related compound, 4-[(Benzylamino)carbonyl]-1-methylpyridinium chloride, characteristic vibration frequencies have been identified, which would be similar for the title compound, showing C-H stretching and bending vibrations for the aromatic and aliphatic groups, as well as vibrations associated with the pyridinium ring.[6]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion (M+) for the cationic portion, 1-benzyl-4-methylpyridin-1-ium, would have an m/z of 184.11, and for the entire compound, an m/z of 219.71.[1][4]
Synthesis and Purification: A Validated Protocol
The synthesis of 1-Benzyl-4-methyl-pyridinium chloride is typically achieved through a classic S N 2 reaction, involving the quaternization of 4-methylpyridine with benzyl chloride.[1] This method is robust and yields a high-purity product suitable for research and development.[1]
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of 4-methylpyridine on the electrophilic benzylic carbon of benzyl chloride.[1] This concerted, one-step reaction results in the formation of the pyridinium cation and the displacement of the chloride ion.[1]
Caption: SN2 Nucleophilic Substitution Mechanism.
Step-by-Step Synthesis Protocol
This protocol is designed to be self-validating through in-process monitoring and comprehensive final product analysis.
Materials:
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4-Methylpyridine (≥98%)
-
Benzyl chloride (≥99%)
-
Anhydrous acetonitrile (≥99.8%)
-
Diethyl ether (anhydrous)
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Ethanol (absolute)
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Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile (concentration of 0.5-1.0 M).[1]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, for 10-15 minutes to exclude moisture and oxygen.[1]
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 12-24 hours.[1] The formation of a white precipitate is indicative of product formation.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Filter the white precipitate and wash it with anhydrous diethyl ether to remove any unreacted starting materials.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Final Product Collection and Drying: Collect the purified white crystals by filtration and dry them under vacuum.[1]
Caption: Synthesis and Analysis Workflow.
Key Applications in Research and Development
Role in Organic Synthesis: Phase-Transfer Catalysis
Quaternary ammonium salts like 1-Benzyl-4-methyl-pyridinium chloride are effective phase-transfer catalysts (PTCs).[1] They facilitate the reaction between reactants in immiscible phases (e.g., aqueous and organic) by transporting one of the reactants, typically an anion, from the aqueous phase to the organic phase where the reaction occurs. This is particularly useful in reactions such as the Williamson ether synthesis, alkylations, and cyanations.[7] The efficiency of 1-Benzyl-4-methyl-pyridinium chloride as a PTC is attributed to the lipophilicity of the benzyl and methyl groups, which enhances its solubility in organic solvents, and the positively charged nitrogen, which pairs with the reactant anion.
Precursor for Ionic Liquids
1-Benzyl-4-methyl-pyridinium chloride serves as a versatile precursor for the synthesis of ionic liquids (ILs).[2] By anion exchange reactions, the chloride can be replaced with other anions (e.g., tetrafluoroborate, hexafluorophosphate) to generate a range of ILs with tailored properties such as low vapor pressure, high thermal stability, and tunable solvency.[2] These pyridinium-based ILs are explored for applications in electrochemistry, catalysis, and as green solvents.
Biological Activity and Toxicological Profile
Antimicrobial Potential
Pyridinium salts are a well-established class of antimicrobial agents.[3] Their mechanism of action generally involves the disruption of microbial cell membranes. The positively charged pyridinium head group interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3] While specific antimicrobial data for 1-Benzyl-4-methyl-pyridinium chloride is not extensively published, studies on structurally similar pyridinium salts have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.[8] However, antifungal activity is often reported to be lower.[3]
Potential as Anticancer Agents
Some pyridinium compounds have been investigated for their anticancer properties. For instance, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares a structural resemblance to the pyridinium core of the title compound, has shown selective cytotoxicity against certain cancer cell lines.[9] The potential anticancer activity of 1-Benzyl-4-methyl-pyridinium chloride warrants further investigation.
Toxicology and Safety
Limited toxicological data is available for 1-Benzyl-4-methyl-pyridinium chloride specifically. However, a safety assessment of a related mixture of N-benzyl-alkylpyridinium chlorides indicates potential for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation.[10] It is classified as very toxic to aquatic life with long-lasting effects.[10]
Safe Handling and Storage:
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Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[11]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[11]
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Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
Conclusion and Future Perspectives
1-Benzyl-4-methyl-pyridinium chloride is a versatile and accessible quaternary ammonium salt with established utility in organic synthesis and as a precursor for ionic liquids. Its straightforward synthesis and interesting physicochemical properties make it a valuable tool for researchers. The exploration of its biological activities, particularly its antimicrobial and potential anticancer properties, represents a promising avenue for future research, especially in the context of drug development. Further studies are needed to fully characterize its biological mechanism of action and to establish a comprehensive toxicological profile.
References
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PubChem. (n.d.). Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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Santos. (2021). Qualitative Tier 2 Assessment: N-benzyl-alkylpyridium chloride. Retrieved from [Link]
- Di Micco, S., et al. (2026). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules, 16(1), 178.
- Alpan, A. S., Parlar, S., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5095-5106.
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Alpan, A. S., Parlar, S., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. Retrieved from [Link]
- Drebushchak, T. N., et al. (2022). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis.
- Drebushchak, T. N., et al. (2022). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis.
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PharmaCompass. (n.d.). 4-methyl-1-(phenylmethyl)-Pyridinium chloride (1:1). Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Chen, Y. C., et al. (2016). Selective Anticancer Activity of Neurotoxin 1-Methyl-4-Phenylpyridinium on Non-Small Cell Lung Adenocarcinoma A549 Cells. PLoS One, 11(6), e0157091.
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